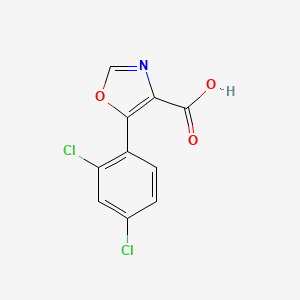

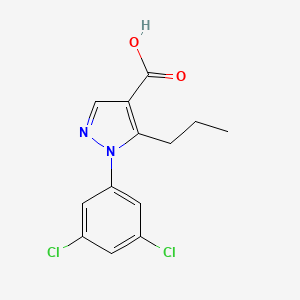

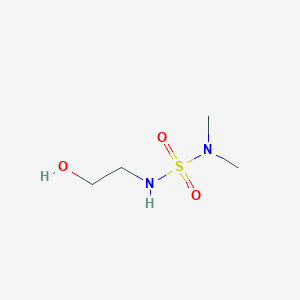

![molecular formula C9H10ClNO3S B1333957 Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 515832-45-8](/img/structure/B1333957.png)

Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 515832-45-8 . It has a molecular weight of 247.7 and its IUPAC name is methyl 2-[(chloroacetyl)amino]-5-methyl-3-thiophenecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3H,4H2,1-2H3, (H,11,12) . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of protein expression, interaction, and function. It can be used to modify proteins or peptides to study their structure-activity relationships .

Organic Synthesis

As a building block in organic synthesis, this molecule is employed to construct more complex molecules. Its reactivity with various nucleophiles makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound could be used to synthesize thiophene-based polymers, which are known for their electrical conductivity and use in organic semiconductors .

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors. This compound could be investigated for its efficacy in protecting metals from corrosion, particularly in harsh industrial environments .

Pharmacological Applications

The thiophene moiety is present in many drugs due to its pharmacological properties. This compound could serve as a precursor for developing new medications with anti-inflammatory, antimicrobial, or anticancer activities .

Anesthetic Formulations

Given its structural similarity to known anesthetics, this compound might be explored for its potential use in creating new local anesthetic formulations .

Chemical Research

In chemical research, this compound can be used to study chemoselective reactions, such as N-chloroacetylation of amino compounds, which is crucial for the development of specific synthetic pathways .

Advanced Compound Development

For medicinal chemists, this compound offers a versatile framework to improve advanced compounds with a variety of biological effects, potentially leading to breakthroughs in drug discovery .

Safety and Hazards

properties

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-5-3-6(9(13)14-2)8(15-5)11-7(12)4-10/h3H,4H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSHGGRFIUOIMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC(=O)CCl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395373 |

Source

|

| Record name | methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate | |

CAS RN |

515832-45-8 |

Source

|

| Record name | methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

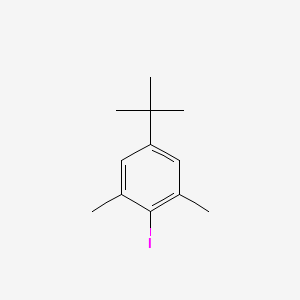

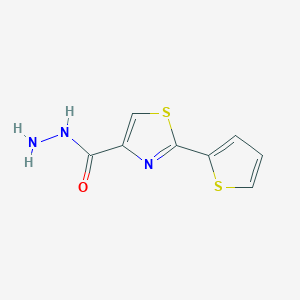

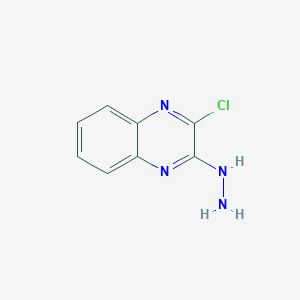

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)

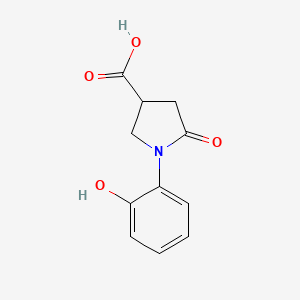

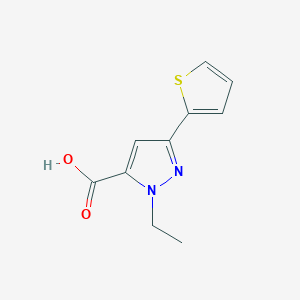

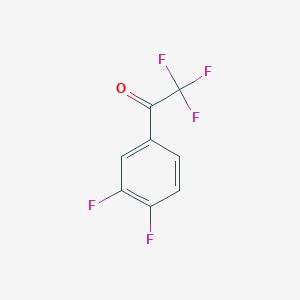

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

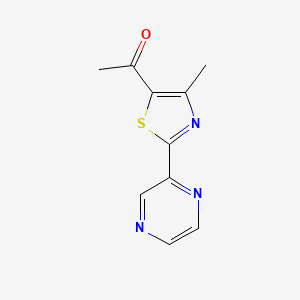

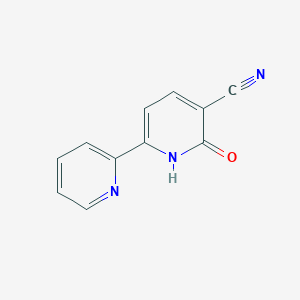

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)